2-(2,2-diethoxyethyl)guanidine;sulfuric acid
Description
Significance of Guanidine (B92328) Functionality in Chemical Transformations
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a functionality of profound importance in organic and medicinal chemistry. Its significance stems from several key properties:
Strong Basicity: Guanidines are among the strongest organic, non-ionic bases, a result of the exceptional resonance stabilization of their protonated form, the guanidinium (B1211019) cation. This high basicity makes them effective catalysts and reagents in a wide array of base-mediated reactions.
Nucleophilicity: The nitrogen atoms of the guanidine moiety are nucleophilic, enabling them to participate in addition and condensation reactions, which is fundamental to the synthesis of numerous heterocyclic compounds. bohrium.comtandfonline.com
Biological Relevance: The guanidinium group is a key feature of the amino acid arginine and is prevalent in a vast number of natural products and pharmaceuticals, including antiviral, antibacterial, and antihypertensive drugs. This prevalence is largely due to the guanidinium cation's ability to form strong hydrogen bonds and electrostatic interactions with biological receptors. nih.gov
Synthetic Versatility: In organic synthesis, guanidines are used to construct complex molecules, particularly nitrogen-containing heterocycles like pyrimidines and imidazoles, through reactions such as the Biginelli and Strecker syntheses. bohrium.comnih.govnih.gov
These attributes have established the guanidine functionality as a cornerstone in the design of catalysts, therapeutic agents, and complex synthetic intermediates.
Overview of Acetal (B89532) Chemistry and its Role as a Latent Aldehyde in Synthesis
Acetal chemistry is centered on a functional group consisting of a carbon atom bonded to two alkoxy (-OR) groups. Acetals are formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol under acidic conditions. libretexts.org This reaction is reversible, and the acetal can be converted back to the original carbonyl compound through acid-catalyzed hydrolysis by the addition of excess water. chemistrysteps.comorganicchemistrytutor.comkhanacademy.org
The primary role of the acetal group in multi-step synthesis is that of a protecting group for aldehydes and ketones. chemistrysteps.compearson.comjove.com Key features of acetals that make them effective for this purpose include:
Stability: Acetals are stable under neutral and basic conditions and are resistant to attack by nucleophiles, organometallic reagents (like Grignard reagents), and reducing agents. jove.commasterorganicchemistry.com
Masked Reactivity: By converting a reactive aldehyde into a stable acetal, chemists can perform reactions on other parts of a molecule without affecting the carbonyl group. chemistrysteps.comjove.com The acetal essentially acts as a "latent aldehyde," a masked form that can be revealed, or deprotected, at a later, strategic point in the synthesis. masterorganicchemistry.com
The process involves three main stages:
Protection: The aldehyde is reacted with an alcohol (often a diol to form a cyclic acetal) in the presence of an acid catalyst. libretexts.org
Transformation: Chemical modifications are performed on other functional groups within the molecule.
Deprotection: The acetal is hydrolyzed using aqueous acid to regenerate the original aldehyde. khanacademy.orgorgoreview.com
This strategy of masking and unmasking a reactive group is fundamental to the synthesis of complex organic molecules.
Contextualization of 2-(2,2-Diethoxyethyl)guanidine;Sulfuric Acid within Synthetic Organic Chemistry Research
The compound 2-(2,2-diethoxyethyl)guanidine, in its stable sulfuric acid salt form, is a prime example of a bifunctional synthon designed for advanced organic synthesis. Its structure uniquely combines the nucleophilic guanidine unit with a latent aldehyde (the diethoxyethyl group, which is the diethyl acetal of aminoacetaldehyde).
While specific, widespread research publications focusing solely on this compound are limited, its synthetic utility can be inferred from its structure and the well-established reactivity of its constituent parts. The molecule is designed to act as a versatile building block, particularly for the synthesis of substituted heterocycles. bohrium.com For instance, in a multicomponent reaction like the Biginelli condensation, the guanidine moiety can react with a β-ketoester and another aldehyde to form a dihydropyrimidine (B8664642) ring. nih.gov The acetal group would remain intact during this process.
Following the initial cyclization, the acetal can be hydrolyzed under acidic conditions to unmask the aldehyde functionality. This newly revealed aldehyde group can then undergo further transformations, such as:
Reductive amination to introduce new side chains.
Wittig reactions to form alkenes.
Condensation with other nucleophiles to build fused ring systems.
Research has demonstrated the successful use of masked aldehydes, including acetals, in Biginelli reactions to create complex dihydropyrimidine structures, supporting the proposed synthetic utility of 2-(2,2-diethoxyethyl)guanidine. nih.gov This "protect-react-deprotect-react" sequence allows for the efficient construction of molecules with functionality that would be difficult to achieve with unprotected starting materials.
| Property | Value |
|---|---|
| CAS Number | 1188-84-7 |
| Molecular Formula | C₇H₁₉N₃O₆S |
| Synthon Type | Bifunctional (Nucleophilic Guanidine + Latent Aldehyde) |
| Potential Applications | Synthesis of pyrimidines, imidazoles, and other N-heterocycles bohrium.comtandfonline.comnih.gov |
Historical Development and Evolution of Guanidine-Based Synthons
The history of guanidine chemistry began in 1861 when it was first isolated by Adolph Strecker from the oxidative degradation of guanine, a component of guano. Early laboratory syntheses involved the thermal decomposition of ammonium (B1175870) thiocyanate. The development of guanidine-based synthons has been driven by their utility in various fields, from the production of plastics to explosives like nitroguanidine (B56551).
The evolution of guanidine as a synthetic tool is marked by the development of guanylating reagents —compounds designed to transfer a guanidine or substituted guanidine group to a substrate, typically an amine. The progression of these reagents reflects a drive towards milder reaction conditions, greater functional group tolerance, and higher yields.
Initially, harsh methods were common. However, the demands of complex natural product synthesis and medicinal chemistry spurred the creation of more sophisticated synthons. These modern reagents often feature protecting groups on the guanidine nitrogens (e.g., Boc, Cbz) and a good leaving group on the central carbon. This allows for controlled guanylation without affecting other sensitive parts of a molecule.
| Reagent Class | Example | Key Feature |
|---|---|---|
| Cyanamides | Cyanamide (B42294) (H₂NCN) | Simple, early reagent, often requires harsh conditions. |
| Isothioureas | S-Methylisothiourea | Reacts with amines to release methyl mercaptan as a byproduct. researchgate.net |
| Pyrazoles | 1H-Pyrazole-1-carboxamidine | Releases pyrazole (B372694) as a byproduct; often used for mild guanylation. nih.gov |
| Protected Thioureas | N,N'-Di-Boc-thiourea | Allows for the synthesis of protected guanidines, compatible with peptide synthesis. researchgate.net |
| Sulfonyl Derivatives | N,N'-Bis(allyloxycarbonyl)-N''-triflylguanidine | Highly reactive reagents for difficult guanylations. |
The development of bifunctional synthons like 2-(2,2-diethoxyethyl)guanidine represents a further evolution, where the guanidine group is incorporated into a larger building block that carries additional latent functionality, enabling more complex and efficient synthetic strategies.
Structure
3D Structure
Properties
CAS No. |
15021-44-0 |
|---|---|
Molecular Formula |
C7H17N3O2 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2,2-diethoxyethyl)guanidine |
InChI |
InChI=1S/C7H17N3O2/c1-3-11-6(12-4-2)5-10-7(8)9/h6H,3-5H2,1-2H3,(H4,8,9,10) |
InChI Key |
ZLOPIFKNSKCBBQ-UHFFFAOYSA-N |
SMILES |
CCOC(CN=C(N)N)OCC.OS(=O)(=O)O |
Canonical SMILES |
CCOC(CN=C(N)N)OCC |
Other CAS No. |
15021-44-0 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2 Diethoxyethyl Guanidine and Its Analogues
Direct Synthesis of Guanidine (B92328) Acetal (B89532) Salts from Precursor Compounds
The most straightforward approach to synthesizing 2-(2,2-diethoxyethyl)guanidine sulfate (B86663) involves the formation of the guanidine moiety onto a pre-existing acetal-containing backbone, followed by salt formation with sulfuric acid.
The direct synthesis of 2-(2,2-diethoxyethyl)guanidine initiates with a suitable precursor, typically aminoacetaldehyde diethyl acetal. This precursor can be prepared through various established methods, such as the reaction of chloroacetaldehyde (B151913) diethyl acetal with a large excess of ammonia (B1221849) or the hydrogenation of dialkoxyacetonitriles. google.comgoogle.com Once the amino acetal is obtained, the core of the synthesis is the guanylation reaction, where the primary amino group is converted into a guanidine group.
Several classes of guanylating agents can be employed for this transformation. A common method involves the reaction of the amine with a pre-activated thiourea (B124793) derivative, such as S-methylisothiourea. The reaction proceeds via nucleophilic attack of the aminoacetaldehyde diethyl acetal on the S-methylisothiourea, leading to the formation of the desired substituted guanidine and methanethiol (B179389) as a byproduct. wikipedia.org
Alternative guanylating agents include:
Cyanamide (B42294): In this pathway, the amine adds across the C≡N triple bond of cyanamide to form the guanidine. This reaction can be catalyzed by acids. wikipedia.orgorganic-chemistry.org
Protected Guanidinylating Reagents: Reagents like N,N′-di-Boc-S-methylisothiourea or polymer-bound bis(tert-butoxycarbonyl)thiopseudourea offer a milder route, yielding a protected guanidine that can be subsequently deprotected under acidic conditions. This approach is particularly useful for complex molecules and allows for purification of the intermediate before revealing the final basic guanidine group.
Carbodiimides: The addition of amines to carbodiimides, often catalyzed by transition metals or main group metal compounds, is an atom-economical method for producing trisubstituted guanidines. nih.gov For the synthesis of a monosubstituted guanidine like the target compound, a different strategy involving a protected carbodiimide (B86325) or a subsequent dealkylation step would be necessary.
A plausible synthetic route is outlined in the reaction scheme below:
Plausible Reaction Scheme for Direct Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Sulfuric acid plays a critical role in the synthesis and isolation of 2-(2,2-diethoxyethyl)guanidine. Guanidines are among the strongest organic bases, with pKa values typically in the range of 12-13. Consequently, they exist predominantly in their protonated form, the guanidinium (B1211019) cation, under neutral or acidic conditions.
The primary functions of sulfuric acid in this context are:
Counterion for Salt Formation: The strong basicity of the guanidine group necessitates its isolation as a stable salt. Sulfuric acid, being a strong, diprotic acid, readily protonates the guanidine to form the guanidinium cation. The resulting salt, 2-(2,2-diethoxyethyl)guanidinium sulfate, is typically a crystalline solid that is easier to handle, purify, and store than the free base. The stoichiometry of the salt can be either monoguanidinium sulfate or diguanidinium sulfate, depending on the pH and reaction conditions. google.com
Reaction Medium and Catalyst: Concentrated sulfuric acid can serve as a reaction medium for certain transformations involving guanidinium salts. For instance, in the preparation of nitroguanidine (B56551) from guanidine nitrate, sulfuric acid acts as both the solvent and a dehydrating agent. orgsyn.org While not directly applicable to the guanylation step itself, its use as a medium demonstrates its compatibility with the guanidinium functional group.
Control of Crystallization: The addition of sulfuric acid to a solution of the guanidine free base or another guanidinium salt (e.g., hydrochloride) can be used to induce crystallization of the sulfate salt. google.comchemicalbook.com Adjusting the pH of an aqueous solution of diguanidine sulfate with sulfuric acid to approximately 2 will favor the formation and precipitation of the monoguanidine sulfate. google.com
Multicomponent Reactions Leading to Guanidine Acetal Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a powerful and efficient alternative for generating molecular complexity. The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea. This reaction can be adapted to use guanidine, leading to the formation of 2-amino-3,4-dihydropyrimidines, which are cyclic analogues of the target compound. units.itmdpi.com
While the target molecule itself is acyclic, the principles of MCRs can be applied to the synthesis of its analogues, particularly those incorporating an acetal moiety. Research has demonstrated the successful use of masked aldehydes, including acetal-protected precursors, in Biginelli reactions. nih.gov For example, a three-component condensation of an acetal-containing aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride can lead to the formation of a dihydropyrimidine (B8664642) derivative bearing a protected aldehyde function. This strategy highlights a pathway to complex guanidine acetal analogues in a single, convergent step. nih.govresearchgate.net
The reaction is typically catalyzed by an acid and can be significantly accelerated using microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating. units.it
Example of a Biginelli Reaction for a Guanidine Acetal Analogue
| Component 1 | Component 2 | Component 3 | Product Type |
|---|
Comparison of Synthetic Efficiency and Green Chemistry Considerations
When evaluating synthetic methodologies, considerations of efficiency, cost, and environmental impact are paramount. The direct synthesis and multicomponent reaction pathways to guanidine acetals and their analogues can be compared using several green chemistry metrics. nih.govwhiterose.ac.ukmdpi.com
Reaction Efficiency and Yield: Microwave-assisted Biginelli reactions often proceed to completion in minutes with good to excellent yields. units.it Direct guanylation reactions can also be high-yielding, but may require longer reaction times or harsher conditions depending on the chosen reagent. organic-chemistry.org
Step Economy: The primary advantage of the MCR approach is its superior step economy. Combining multiple transformations into a single pot reduces the number of unit operations, including intermediate purifications, solvent usage, and energy consumption, leading to a more sustainable process.
Comparative Overview of Synthetic Approaches
| Metric | Direct Synthesis (e.g., Guanylation) | Multicomponent Reaction (e.g., Biginelli) |
|---|---|---|
| Step Economy | Lower (typically 2+ steps) | Higher (often 1 pot) |
| Atom Economy | Moderate to Good | High to Excellent |
| Typical Solvents | Alcohols, THF, Water | Alcohols, DMF, Solvent-free |
| Reaction Time | Hours to days | Minutes (microwave) to hours |
| Waste Generation | Byproducts from guanylating agent | Minimal, mostly solvent |
Purification and Isolation Techniques for Guanidine Acetal Derivatives
The purification and isolation of the final guanidinium sulfate salt are crucial for obtaining a product of high purity. Due to the ionic and highly polar nature of guanidinium salts, specific techniques are required.
Recrystallization: This is the most common method for purifying guanidinium salts. The choice of solvent is critical. Water and lower alcohols like ethanol (B145695) are often suitable solvents due to the polarity of the salt. orgsyn.org Anti-solvent crystallization, where a less polar solvent in which the salt is insoluble is added to a solution of the salt to induce precipitation, is also a highly effective technique. researchgate.net The solubility of guanidinium salts is often pH-dependent, and adjusting the pH with sulfuric acid can be used to control the crystallization process and isolate a specific salt form (e.g., monoguanidinium vs. diguanidinium). google.comgoogle.com
Chromatography: For more challenging separations or for the purification of protected, less polar intermediates, chromatographic methods are employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate guanidine-containing compounds. Due to their high polarity, ion-pairing agents may be required in the mobile phase. Interestingly, guanidine hydrochloride itself has been used as a mobile phase additive to improve the solubility and separation of certain peptides. nih.gov
Ion-Exchange Chromatography (IEC): As guanidinium derivatives are cationic, IEC is a natural choice for their purification. The positively charged guanidinium ion binds to a negatively charged stationary phase and is eluted by increasing the concentration of a competing salt in the mobile phase. chromforum.orgmorressier.com
Flash Chromatography: For protected intermediates, such as Boc-protected guanidines, standard silica (B1680970) gel flash chromatography is often a viable purification method.
Summary of Purification Techniques
| Technique | Principle | Application |
|---|---|---|
| Recrystallization | Differential solubility at varying temperatures or in solvent/anti-solvent mixtures. | Primary method for purifying final guanidinium sulfate salt. |
| Ion-Exchange Chromatography | Separation based on charge. | Purification of cationic guanidinium compounds from neutral or anionic impurities. |
| Reversed-Phase HPLC | Separation based on polarity. | Analysis and purification, often requiring ion-pairing agents for polar salts. |
| Silica Gel Chromatography | Separation based on polarity. | Primarily used for less polar, protected guanidine intermediates. |
Chemical Reactivity and Mechanistic Investigations of 2 2,2 Diethoxyethyl Guanidine
Reactivity Profile of the Guanidine (B92328) Moiety
The guanidine group, HNC(NH₂)₂, is one of the strongest organic bases in aqueous solution, a characteristic that is central to the reactivity of 2-(2,2-diethoxyethyl)guanidine.
The remarkable basicity of the guanidine core is attributed to the substantial resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. scripps.eduresearchgate.netwikipedia.org Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms, a feature often described as Y-aromaticity. researchgate.net This delocalization makes the formation of the guanidinium ion highly favorable.
The pKₐ of the conjugate acid (pKₐH) of unsubstituted guanidine is approximately 13.6, making it comparable in basicity to the hydroxide (B78521) ion. scripps.eduwikipedia.orgrushim.ruresearchgate.net Substitution on the nitrogen atoms, as seen in 2-(2,2-diethoxyethyl)guanidine, modulates this basicity. For 2-(2,2-diethoxyethyl)guanidine (guanethidine), the reported pKₐ of the protonated form is approximately 11.77. drugbank.com This indicates that at physiological pH, and indeed in most aqueous environments, the guanidine moiety will exist almost exclusively in its protonated guanidinium form. researchgate.netwikipedia.org The equilibrium lies heavily toward the charged species, influencing its solubility, intermolecular interactions, and chemical reactivity.
Table 1: Comparison of Brønsted Basicity (pKₐH Values)
| Compound | pKₐ of Conjugate Acid (pKₐH) | Source(s) |
|---|---|---|
| Guanidine | 13.6 | scripps.eduwikipedia.orgresearchgate.net |
| 1,1,3,3-Tetramethylguanidine (TMG) | 13.6 | rushim.ru |
| 2-(2,2-diethoxyethyl)guanidine | 11.77 | drugbank.com |
This interactive table allows for sorting and filtering of the presented data.
Guanidines are potent nucleophiles, a property stemming from the lone pairs of electrons on their nitrogen atoms. nih.gov This nucleophilicity allows them to participate in various reactions, including aza-Michael additions to unsaturated systems. nih.govnih.gov In the case of 2-(2,2-diethoxyethyl)guanidine, the nitrogen atoms can act as nucleophiles, although this reactivity is tempered by protonation under neutral or acidic conditions. nih.gov The protonated guanidinium form is significantly less nucleophilic.
Conversely, the central carbon atom of the guanidine group is characteristically electrophilically inert. The strong resonance delocalization that stabilizes the cation also reduces the electrophilicity of the carbon, making it resistant to nucleophilic attack. organic-chemistry.org To induce electrophilic character at this carbon, specialized activation is required, such as converting the guanidine into a guanidine cyclic diimide (GCDI). This process disrupts the resonance stabilization, rendering the carbon susceptible to attack by nucleophiles like amines and alcohols. organic-chemistry.org For 2-(2,2-diethoxyethyl)guanidine under typical conditions, the guanidine carbon is not an electrophilic center.
Transformations Involving the Diethoxyethyl Acetal (B89532) Group
The diethoxyethyl side chain contains an acetal functional group, which is stable in neutral and basic conditions but highly susceptible to hydrolysis under acidic conditions.
The acid-catalyzed hydrolysis of the diethoxyethyl acetal is a classic and well-understood transformation. chemistrysteps.comorganicchemistrytutor.com The reaction is reversible, and in the presence of excess water, the equilibrium is driven toward the hydrolysis products: an aldehyde and two equivalents of ethanol (B145695). youtube.com
The mechanism proceeds through the following key steps:
Protonation: An acid catalyst protonates one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comyoutube.com
Loss of Leaving Group: The protonated ethoxy group departs as an ethanol molecule. The resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion. chemistrysteps.comyoutube.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. chemistrysteps.com
Deprotonation: Loss of a proton from the newly added water molecule yields a hemiacetal intermediate.
Second Protonation and Elimination: The remaining ethoxy group is subsequently protonated, leaves as a second molecule of ethanol, and forms a protonated aldehyde. chemistrysteps.com
Final Deprotonation: Water removes the final proton to yield the aldehyde product, 2-(guanidino)acetaldehyde.
This hydrolysis is a critical first step in the intramolecular cyclization pathways of the molecule. Acetal exchange can also occur if the reaction is performed in the presence of a different alcohol and a catalytic amount of acid.
The proximate arrangement of the reactive guanidine and acetal functionalities in 2-(2,2-diethoxyethyl)guanidine facilitates intramolecular reactions, leading to the formation of nitrogen-containing heterocyclic systems.
Under acidic conditions, 2-(2,2-diethoxyethyl)guanidine can undergo an intramolecular cyclization. This transformation is initiated by the acid-catalyzed hydrolysis of the diethoxyethyl acetal group to an aldehyde intermediate, as described above.
The proposed mechanistic pathway is as follows:
Acetal Hydrolysis: The diethoxyethyl group is hydrolyzed to the corresponding aldehyde, 2-(guanidino)acetaldehyde.
Intramolecular Nucleophilic Attack: A terminal nitrogen atom of the guanidine moiety acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a five-membered cyclic hemiaminal intermediate.
Dehydration: Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule (dehydration) leads to the formation of a resonance-stabilized cyclic cation.
Tautomerization/Aromatization: Deprotonation yields a 2-amino-4,5-dihydro-1H-imidazole, commonly known as a 2-aminoimidazoline (B100083) ring. Depending on the reaction conditions and the presence of an oxidizing agent, this imidazoline (B1206853) ring could potentially be further oxidized to form a more stable aromatic 2-aminoimidazole ring system. Studies on analogous molecules, such as 1-(2,2-dimethoxyethyl)ureas, have shown that this acid-catalyzed cyclization is an efficient method for forming substituted five-membered imidazolidine-type rings. colab.ws
Table 2: Summary of Functional Group Reactivity
| Functional Group | Reagent/Condition | Primary Transformation | Product Type |
|---|---|---|---|
| Guanidine | Acid (H⁺) | Protonation | Guanidinium Cation |
| Guanidine | Electrophile | Nucleophilic Attack | Substituted Guanidine |
| Diethoxyethyl Acetal | H₃O⁺ / H₂O | Hydrolysis | Aldehyde + Alcohol |
This interactive table summarizes the key reactive pathways for the molecule.
Cyclization Pathways to Nitrogen-Containing Heterocycles
Formation of Other Fused Heterocyclic Systems
The unique structural features of 2-(2,2-diethoxyethyl)guanidine, namely the nucleophilic guanidine unit and the masked aldehyde functionality of the diethoxyethyl group, make it a valuable building block for the synthesis of diverse fused heterocyclic systems. Its reactions with various bis-electrophiles lead to the formation of complex polycyclic structures through cyclocondensation pathways.
One significant class of fused systems synthesized from guanidine derivatives are pyrimido[1,2-a]pyrimidines. These are typically formed through the reaction of a guanidine with a 1,3-dielectrophile, such as 1,1,3,3-tetramethoxypropane, often under microwave irradiation in a suitable solvent like trifluoroethanol. nih.gov The reaction proceeds via a cyclocondensation mechanism, where the guanidine acts as a binucleophile, leading to the formation of the bicyclic scaffold. nih.gov
Furthermore, the reaction of guanidines with α,β-unsaturated carbonyl compounds, specifically chalcones, can lead to the formation of azepine-fused systems. For instance, the reaction with quinazolinone chalcones in an acidic medium can yield diazepine (B8756704) or oxazepine derivatives fused to the quinazolinone core. nih.gov Similarly, the synthesis of hexahydropyrimido[1,2-a]azepine derivatives has been reported, highlighting the utility of guanidines in constructing seven-membered rings as part of a fused system. nih.gov
The versatility of guanidine as a synthon is also demonstrated in its reaction with β-ketoesters and aldehydes in multicomponent reactions, such as the Biginelli reaction. nih.govnih.gov While this typically yields dihydropyrimidines, these products can be further elaborated to create more complex fused systems. nih.govnih.gov Condensation with dicarbonyl compounds is another common strategy to access fused pyrimidine (B1678525) rings. researchgate.netnih.govresearchgate.net For example, reactions with substituted malonates or β-diketones can yield pyrimido[4,5-d]pyrimidines. researchgate.net
A summary of reactants and the corresponding fused heterocyclic systems is presented below.
| Reactant Type | Resulting Fused System Example | Reaction Type |
| 1,3-Bis-electrophiles (e.g., 1,1,3,3-tetramethoxypropane) | Pyrimido[1,2-a]pyrimidines | Cyclocondensation |
| α,β-Unsaturated Carbonyls (e.g., Chalcones) | Dihydropyrimido[1,2-a]azepines | Michael Addition/Cyclocondensation |
| β-Dicarbonyl Compounds (e.g., Diethyl Malonate) | Pyrimido[4,5-d]pyrimidines | Condensation/Cyclization |
| β-Ketoesters and Aldehydes | Fused Triazaacenaphthalenes (via further elaboration) | Multicomponent Reaction (Biginelli) |
Reaction Kinetics and Thermodynamic Studies of Key Transformations
Understanding the reaction kinetics and thermodynamics of the transformations involving 2-(2,2-diethoxyethyl)guanidine is crucial for mechanistic elucidation and process optimization. While specific studies on this exact molecule are limited, data from analogous guanidine cyclization reactions provide significant insights.
Experimental kinetic studies often employ spectroscopic techniques like NMR to monitor the concentration of reactants, intermediates, and products over time. researchgate.net Such studies on the cyclization of guanidines have confirmed that these reactions can proceed through cascade pathways, where the initially formed product undergoes further spontaneous cyclization to yield more complex bicyclic systems. researchgate.net These investigations allow for the determination of rate constants and activation energies, providing a quantitative measure of the reaction's speed and its sensitivity to temperature.
| Transformation | Key Kinetic Insight | Key Thermodynamic Insight |
| Aza-Michael Addition | Typically the rate-determining step, with the highest activation barrier. mdpi.com | --- |
| Intramolecular Cyclization | Generally a rapid process following the initial addition. mdpi.com | The overall reaction is strongly exergonic, indicating thermodynamic favorability. mdpi.com |
| Cascade Cyclizations | Can occur spontaneously after the initial ring formation. researchgate.net | Driven by the formation of highly stable fused ring systems. |
Solvent Effects on Reactivity and Selectivity
The choice of solvent plays a critical role in directing the course and efficiency of reactions involving 2-(2,2-diethoxyethyl)guanidine. The solvent's properties, such as polarity, proticity, and coordinating ability, can significantly influence reaction rates and the selective formation of one product over others.
In cyclocondensation reactions, particularly those performed under microwave heating, polar aprotic solvents or specialized solvents like trifluoroethanol are often employed. nih.gov Polar solvents are effective at solvating charged intermediates and transition states that are common in these types of reactions, thereby lowering the activation energy and accelerating the reaction rate. The use of ethanol in the presence of a base like sodium ethoxide is also a common condition for promoting condensation reactions of guanidines. nih.gov
The polarity of the solvent can also influence selectivity. In reactions where multiple cyclization pathways are possible (e.g., 5-exo vs. 6-endo), the solvent can preferentially stabilize the transition state leading to one product. For instance, in metal-catalyzed hydroaminations of propargylguanidines, the solvent and ligand environment around the metal center are crucial for controlling the regioselectivity of the cyclization. nih.gov
Protic solvents, such as alcohols, can play a dual role. They can facilitate reactions by acting as proton shuttles in steps involving proton transfer. However, they can also decrease the nucleophilicity of the guanidine group through hydrogen bonding, potentially slowing down the initial nucleophilic attack. The choice between a protic and an aprotic solvent is therefore highly dependent on the specific mechanism of the transformation.
Nonpolar solvents are generally less effective for these transformations, as they are poor at stabilizing the polar intermediates and transition states involved in the formation of heterocyclic rings from guanidines.
| Solvent Property | Effect on Reactivity | Effect on Selectivity | Example Reaction Context |
| Polarity | Generally increases reaction rates by stabilizing charged intermediates and transition states. | Can favor the formation of a more polar product or the pathway with a more polar transition state. | Cyclocondensation Reactions nih.gov |
| Proticity | Can facilitate proton transfer steps but may reduce the nucleophilicity of the guanidine. | Can influence tautomeric equilibria and direct reaction pathways through specific hydrogen bonding. | Condensation in Ethanol nih.gov |
| Coordinating Ability | Can influence the activity of metal catalysts used in some cyclization reactions. | Can be critical in controlling regioselectivity in metal-catalyzed processes. nih.gov | Metal-Catalyzed Hydroamination nih.gov |
Role As a Versatile Synthetic Intermediate for Nitrogen Heterocycles
Theoretical Role as a Precursor to Imidazole (B134444) and Imidazoline (B1206853) Scaffolds
The guanidine (B92328) functional group is a well-established precursor for the synthesis of 2-aminoimidazole and 2-aminoimidazoline (B100083) rings. These five-membered heterocycles are prevalent in numerous biologically active natural products and pharmaceutical agents.
Postulated Synthesis of 2-Aminoimidazole and its Derivatives
In theory, 2-(2,2-diethoxyethyl)guanidine could serve as a key reactant in the synthesis of 2-aminoimidazoles. The diethoxyethyl group acts as a masked aldehyde. Upon acidic hydrolysis, this acetal (B89532) would reveal a reactive aldehyde functionality, which could then participate in an intramolecular cyclization with the guanidine moiety.
A plausible synthetic pathway would involve the reaction of 2-(2,2-diethoxyethyl)guanidine with an α-haloketone. The initial step would likely be the alkylation of one of the guanidine nitrogens by the α-haloketone. Subsequent acid-catalyzed deprotection of the acetal would yield an aldehyde intermediate. This intermediate could then undergo an intramolecular condensation between the newly formed aldehyde and the remaining free amino group of the guanidine, followed by dehydration, to afford a substituted 2-aminoimidazole. The general reaction scheme is depicted below:
| Reactant 1 | Reactant 2 | Proposed Intermediate | Product |
| 2-(2,2-diethoxyethyl)guanidine | α-Haloketone (R-CO-CH₂X) | N-(2,2-diethoxyethyl)-N'-(2-oxo-2-R-ethyl)guanidine | 2-Amino-4-R-imidazole |
It is important to reiterate that while this proposed synthesis is chemically reasonable, no specific examples utilizing 2-(2,2-diethoxyethyl)guanidine have been reported in the scientific literature.
Hypothetical Exploration of Substituent Effects on Cyclization Outcomes
The nature of the substituents on both the hypothetical α-haloketone and any potential N-substituted analogues of 2-(2,2-diethoxyethyl)guanidine would be expected to influence the cyclization process. Electron-withdrawing groups on the α-haloketone could facilitate the initial alkylation step, while bulky substituents might hinder the reaction. Similarly, substituents on the guanidine nitrogen atoms could impact their nucleophilicity and the subsequent cyclization efficiency. However, without experimental data, any discussion on these effects remains speculative.
Potential Applications in the Construction of Complex Heterocyclic Systems
Beyond simple monocyclic systems, the bifunctional nature of 2-(2,2-diethoxyethyl)guanidine suggests its potential utility in constructing more complex, fused heterocyclic architectures.
Theoretical Annulation Reactions for Polycyclic Nitrogen Architectures
Annulation reactions, which involve the formation of a new ring onto an existing one, could theoretically be achieved using 2-(2,2-diethoxyethyl)guanidine. For instance, its reaction with a suitably functionalized cyclic ketone or a molecule containing both a good leaving group and a carbonyl moiety could lead to the formation of fused imidazole or pyrimidine (B1678525) rings. The specific reaction conditions would be crucial in directing the regioselectivity of the cyclization. Again, the lack of published examples prevents a detailed discussion of established methodologies.
Postulated Generation of Pyrimidine Derivatives
The synthesis of pyrimidine rings often involves the condensation of a three-carbon unit with a guanidine or a similar dinucleophile. nih.gov In this context, the 2-(2,2-diethoxyethyl)guanidine could theoretically provide the N-C-N fragment. The reaction would require a suitable three-carbon electrophile, such as a 1,3-dicarbonyl compound or its synthetic equivalent.
The proposed reaction mechanism would likely involve the initial condensation of one of the guanidine amino groups with one of the carbonyl groups of the 1,3-dicarbonyl compound. This would be followed by the acid-catalyzed hydrolysis of the diethoxyethyl acetal to the corresponding aldehyde. An intramolecular condensation between the aldehyde and the second carbonyl group, followed by cyclization with the remaining guanidine nitrogen and subsequent dehydration, would yield a substituted 2-aminopyrimidine.
A hypothetical reaction is presented in the table below:
| Guanidine Source | 1,3-Dicarbonyl Compound | Proposed Product |
| 2-(2,2-diethoxyethyl)guanidine | Acetylacetone | 2-Amino-4,6-dimethyl-5-(2,2-diethoxyethyl)pyrimidine |
It is crucial to note that this represents a theoretical pathway, and its feasibility and reaction outcomes have not been experimentally verified in the available literature.
Strategic Integration into Retrosynthetic Pathways
In the context of retrosynthetic analysis, the 2-(2,2-diethoxyethyl)guanidine;sulfuric acid could be considered a valuable synthon for introducing a 2-amino-N-ethyl-imidazole or a related fragment bearing a protected aldehyde. The key disconnection would be the C-N bonds of the heterocyclic ring, leading back to the guanidine derivative and a suitable carbonyl compound or its equivalent.
For example, in the retrosynthesis of a target molecule containing a 2-aminoimidazole ring with an acetaldehyde-derived substituent at the 1-position, one could envision a disconnection that reveals 2-(2,2-diethoxyethyl)guanidine and an α-dicarbonyl compound as the starting materials. This approach simplifies the synthesis by utilizing a commercially available or readily accessible building block that already contains the necessary functionalities in a protected form. However, the practical application of this retrosynthetic strategy is contingent on the development of reliable methods for the cyclization of this specific guanidine derivative, which are currently not documented.
Lack of Specific Research Data on "this compound" in Heterocyclic Synthesis
General searches for the compound primarily yield basic chemical identifiers such as CAS numbers and supplier information. In-depth studies detailing its reactivity, substrate scope, and efficacy in the stereoselective synthesis of nitrogen-containing heterocyclic compounds are absent.
The guanidine functional group is a cornerstone in the synthesis of a wide array of nitrogen heterocycles. Its utility is prominently featured in reactions like the Biginelli condensation for the formation of dihydropyrimidines. Furthermore, the development of chiral guanidine derivatives has led to significant advancements in asymmetric organocatalysis, enabling the enantioselective synthesis of complex molecules. These catalysts leverage the strong basicity and hydrogen-bonding capabilities of the guanidinium (B1211019) group to control the stereochemical outcome of reactions.
However, without specific studies on “this compound,” any discussion of its role in these areas would be speculative. Detailed research findings, including reaction conditions, yields, and stereoselectivities for specific transformations involving this compound, are required to construct a scientifically accurate and informative article as per the requested outline. Such data is essential for creating meaningful data tables and for providing a thorough analysis of its synthetic utility.
Given the constraints and the lack of specific data, it is not possible to generate the requested article on the "" and the "Development of Stereoselective Synthetic Routes" for “this compound.” Further experimental research and publication in peer-reviewed journals would be necessary to provide the foundational information required for such a detailed scientific discourse.
Catalytic Applications of Guanidine Derivatives, Including 2 2,2 Diethoxyethyl Guanidine
Guanidines as Organocatalysts: Principles and Scope
The catalytic prowess of guanidines stems from their distinct molecular framework, which features a central carbon atom bonded to three nitrogen atoms. This arrangement results in a highly stabilized conjugate acid, the guanidinium (B1211019) ion, making guanidines exceptionally strong organic bases. ineosopen.org This inherent basicity, coupled with their capacity for hydrogen bonding, forms the cornerstone of their catalytic activity. rsc.orgresearchgate.netnih.gov
Guanidines are among the strongest neutral organic bases, a property attributed to the resonance stabilization of their protonated form, the guanidinium cation. ineosopen.org In this cation, the positive charge is delocalized over all three nitrogen atoms, which significantly increases the basicity of the neutral guanidine (B92328). This strong Brønsted basicity allows them to deprotonate even weakly acidic pronucleophiles, generating highly reactive nucleophilic species that can participate in various chemical reactions. mdpi.commdpi.com
Beyond their role as simple Brønsted bases, guanidines and their conjugate acids are excellent hydrogen-bond donors. scispace.comrsc.org After deprotonating a substrate, the resulting guanidinium cation can act as a bifunctional catalyst. It can activate an electrophile by forming hydrogen bonds with it, thereby increasing its reactivity, while simultaneously orienting the nucleophile it has just formed. mdpi.commdpi.com This dual activation, often involving a network of hydrogen bonds, creates a highly organized transition state that can lead to enhanced reactivity and selectivity. scispace.com This cooperative activation is a key feature that distinguishes guanidine catalysts from other base catalysts. mdpi.comresearchgate.net
The incorporation of chiral scaffolds into the guanidine structure has given rise to a powerful class of catalysts for asymmetric synthesis. rsc.orgresearchgate.netchiralpedia.com Chiral guanidines have been successfully employed in a multitude of enantioselective transformations, delivering products with high levels of stereocontrol. rsc.orgnih.gov The predictable geometry of the guanidine core allows for the rational design of catalysts where the chiral environment effectively dictates the facial selectivity of the reaction. rsc.org
In a typical catalytic cycle, the chiral guanidine deprotonates the nucleophile to form a chiral ion pair. The resulting chiral guanidinium cation then orchestrates the approach of the electrophile through a network of hydrogen bonds, creating a well-defined, stereochemically biased transition state. mdpi.comscispace.com This strategy has been instrumental in the development of highly enantioselective versions of fundamental organic reactions. rsc.orgresearchgate.net The structural diversity of guanidine catalysts, which includes bicyclic, monocyclic, and acyclic designs, has enabled the successful execution of numerous organic transformations with high efficiency and stereoselectivity. rsc.orgresearchgate.net
Potential Catalytic Roles of 2-(2,2-Diethoxyethyl)guanidine or its Free Base
While specific research on the catalytic applications of 2-(2,2-diethoxyethyl)guanidine is not publicly available, its structure suggests that it could function as an effective organocatalyst in several key reactions. As a guanidine derivative, it possesses the requisite Brønsted basicity and potential for hydrogen-bond donation to facilitate reactions that proceed through enolate or nitronate intermediates. The diethoxyethyl substituent may influence its solubility, steric profile, and ancillary interactions within the catalytic transition state. The following sections explore the potential catalytic roles of its free base form in well-established guanidine-catalyzed reactions.
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Guanidine derivatives are highly effective catalysts for this transformation. springerprofessional.de The catalytic cycle, hypothetically applied to 2-(2,2-diethoxyethyl)guanidine, would begin with the deprotonation of a pronucleophile (e.g., a malonate, β-ketoester, or nitroalkane) by the guanidine base. This generates a nucleophilic enolate or nitronate species and the protonated guanidinium cation. The guanidinium cation then acts as a bifunctional catalyst, activating the Michael acceptor (the α,β-unsaturated compound) via hydrogen bonding to its carbonyl or nitro group, while the ion-paired enolate attacks the β-position of the activated acceptor. springerprofessional.debeilstein-journals.org
Disclaimer: The following table presents representative data for Michael additions catalyzed by other known guanidine derivatives and is intended for illustrative purposes only. No experimental data for 2-(2,2-diethoxyethyl)guanidine as a catalyst in these reactions has been reported.
| Catalyst Type | Nucleophile | Acceptor | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Bicyclic Guanidine | Diethyl Malonate | Chalcone | 95 | 92 |
| Chiral Guanidine-Thiourea | Acetylacetone | trans-β-Nitrostyrene | 98 | 94 |
| Axially Chiral Guanidine | 2-Hydroxy-1,4-naphthoquinone | trans-β-Nitrostyrene | 99 | 91 |
The Aldol (B89426) and Henry reactions are fundamental methods for constructing β-hydroxy carbonyl compounds and β-nitro alcohols, respectively. mdpi.comlibretexts.org Both reactions rely on the generation of a nucleophilic enolate or nitronate, a role for which guanidine bases are well-suited. mdpi.commdpi.com
In a potential Aldol reaction catalyzed by 2-(2,2-diethoxyethyl)guanidine, the guanidine base would deprotonate an aldehyde or ketone to form an enolate. researchgate.net This enolate would then attack the carbonyl group of a second aldehyde or ketone molecule. The resulting alkoxide is subsequently protonated, regenerating the catalyst and yielding the β-hydroxy carbonyl product. libretexts.org The guanidinium intermediate can stabilize the transition state through hydrogen bonding. mdpi.com
Similarly, in the Henry (nitroaldol) reaction, the guanidine base would deprotonate a nitroalkane to form a nitronate anion. mdpi.commdpi.com This nucleophile then adds to an aldehyde or ketone. The resulting nitroalkoxide is protonated to furnish the β-nitro alcohol product and regenerate the guanidine catalyst. mdpi.com Chiral guanidines have been shown to provide high levels of stereocontrol in both reactions. mdpi.commdpi.com
Disclaimer: The following table shows typical results for Aldol and Henry reactions catalyzed by other guanidine derivatives to illustrate the potential of this catalyst class. No experimental data is available for 2-(2,2-diethoxyethyl)guanidine in these contexts.
| Reaction | Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio / ee (%) |
| Aldol | Guanidinium Salt (cocatalyst) | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 97:3 dr, 98% ee |
| Henry | Chiral Guanidine-Thiourea | Nitromethane | Benzaldehyde | 95 | 92% ee |
| Henry | Axially Chiral Guanidine | Nitroethane | 4-Chlorobenzaldehyde | 94 | 95:5 dr, 97% ee |
Guanidines can also serve as potent catalysts for acylation and other functionalization reactions, often acting as nucleophilic catalysts or strong Brønsted bases to activate substrates. ineosopen.orgnih.gov For instance, guanidines can catalyze the transfer of an acyl group from an active ester to an alcohol (transesterification) or an amine (amidation). researchgate.net
In a potential application, 2-(2,2-diethoxyethyl)guanidine could catalyze acylation by activating an alcohol through deprotonation, increasing its nucleophilicity towards an acylating agent like an anhydride (B1165640) or acyl chloride. Alternatively, in some mechanisms, the guanidine itself can act as a nucleophile, attacking the acylating agent to form a highly reactive acylguanidinium intermediate. This intermediate is then readily attacked by the alcohol or amine, transferring the acyl group and regenerating the guanidine catalyst. researchgate.net This nucleophilic catalysis pathway is particularly effective for sterically hindered substrates. rsc.org
Disclaimer: The data below are representative examples of acylation-related reactions catalyzed by other guanidine compounds and are provided for illustrative purposes. The catalytic activity of 2-(2,2-diethoxyethyl)guanidine in these reactions has not been documented.
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) |
| Tetramethylguanidine (TMG) | Transesterification | Ethyl Acetate | Benzyl Alcohol | >95 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Amidation | Methyl Benzoate | Aniline | 92 |
| N,N,N',N'-Tetramethylguanidine (TMG) | Acylation | Methanol | Acetic Anhydride | >99 |
Catalyst Design and Structure-Activity Relationship Studies in Guanidine Catalysis
The effectiveness of guanidine-based catalysts is rooted in their strong basicity and unique ability to form stable guanidinium cations, which can act as hydrogen-bond donors. nih.govrsc.org The design of these catalysts is a field of intensive research, focusing on modulating their electronic and steric properties to control catalytic activity and selectivity. semanticscholar.org Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how molecular architecture influences performance.
A primary strategy in catalyst design involves the introduction of various substituents onto the guanidine core. semanticscholar.org This modification can fine-tune the basicity and nucleophilicity of the guanidine, as well as the coordination ability of the resulting ligand when used in metal complexes. semanticscholar.org For instance, the incorporation of chiral moieties has led to the development of a wide array of chiral guanidine organocatalysts. These catalysts, which can be acyclic, monocyclic, or bicyclic, have proven highly effective in a multitude of asymmetric syntheses, including Michael, Henry, and Mannich reactions. rsc.orgiranarze.ir The stereoselectivity in these reactions is often governed by the catalyst's ability to form dual hydrogen bonds with the substrates, creating a well-organized chiral environment for the reaction to occur. iranarze.ir
Bifunctional guanidine catalysts represent another significant design advancement. These catalysts incorporate a secondary functional group, such as an amide or urea (B33335)/thiourea (B124793) moiety, which can interact with one of the substrates. mdpi.com A theoretical study on a chiral guanidine-amide catalyst in the aza-Henry reaction proposed a dual activation model where the protonated guanidine activates the nitronate, while the amide group interacts with the ketimine substrate through hydrogen bonding. mdpi.comresearchgate.net This cooperative action enhances both reactivity and enantioselectivity.
Recent innovations in catalyst design include the development of photoswitchable guanidines. By incorporating a photochromic unit like azobenzene (B91143), the catalyst's activity can be controlled by light, offering high spatiotemporal resolution over the polymerization process. beilstein-journals.org
The relationship between the catalyst's structure and its activity has been systematically investigated. For example, studies on iron(II) complexes with various bisguanidine ligands for the ring-opening polymerization of polylactide have elucidated how the ligand framework affects the catalyst's stability and polymerization rate. rsc.org Similarly, research into guanidine-bisurea bifunctional organocatalysts demonstrated that introducing chirality at different positions within the urea groups significantly impacts the enantioselectivity of α-hydroxylation reactions. mdpi.com
| Catalyst Type | Design Principle | Application Example | Key Finding |
| Chiral Bicyclic Guanidine | Rigid structure with defined chiral environment | Asymmetric Strecker reaction | Dual hydrogen bonding mode activates substrates, leading to high enantioselectivity. iranarze.ir |
| Guanidine-Amide | Bifunctional catalyst with separate Brønsted base and H-bond donor sites | Aza-Henry reaction of ketimines | Intramolecular hydrogen bonding enhances catalyst rigidity; repulsion between bulky groups controls enantioselectivity. mdpi.com |
| Iron(II)-Bisguanidine Complex | Metal-ligand cooperation | Ring-opening polymerization of lactide | The nature of the guanidine ligand influences the catalyst's activity and stability under industrially relevant conditions. rsc.org |
| Photoswitchable Guanidine | Incorporation of a photochromic azobenzene moiety | Controlled ring-opening polymerization | Catalytic activity can be turned on or off using light as an external stimulus. beilstein-journals.org |
Heterogeneous Guanidine Catalytic Systems
The development of heterogeneous catalysts is a key goal in catalysis research, as it simplifies catalyst separation from the reaction mixture, enabling easier product purification and catalyst recycling. Guanidine derivatives have been successfully incorporated into heterogeneous systems, expanding their practical applicability.
One approach involves immobilizing guanidines onto solid supports. For example, guanidine derivatives have been grafted onto natural zeolites. researchgate.net These functionalized materials can then be used in various chemical transformations, combining the catalytic activity of the guanidine with the robustness and high surface area of the zeolite support.
Another strategy is the creation of guanidine-based porous organic polymers (POPs). A guanidinium-based ionic porous organic polymer has been shown to be a versatile platform. acs.org This material not only demonstrated significant capacity for adsorbing substances like iodine but also served as a precursor for synthesizing a copper-doped porous carbon catalyst. This resulting heterogeneous catalyst was highly effective for the hydroxylation of benzene (B151609), achieving high conversion rates under optimized conditions. acs.org
Dual-component heterogeneous systems have also been explored. A combination of guanidine hydrochloride and zinc iodide (ZnI₂) proved to be a highly efficient and recyclable heterogeneous catalyst for the solvent-free synthesis of cyclic carbonates from CO₂ and epoxides under mild conditions. mdpi.com In this system, a synergistic effect is observed: the guanidine hydrochloride is proposed to play a dual role in activating both the CO₂ and the epoxide, while the ZnI₂ co-catalyst further activates the epoxide. mdpi.com This cooperative catalysis allows the reaction to proceed effectively without the need for a solvent.
| Heterogeneous System | Catalyst Composition | Reaction | Key Features |
| Supported Guanidine | Guanidine functionalized on natural zeolite | General catalysis | Combines guanidine's catalytic activity with the stability and high surface area of the solid support. researchgate.net |
| Guanidine-based POP | Guanidinium-based ionic porous organic polymer used as a precursor for a Cu-doped porous carbon catalyst | Benzene hydroxylation | High surface area (1500 m²/g) and excellent catalytic activity with 86.9% benzene conversion. acs.org |
| Binary Catalyst System | Guanidine hydrochloride and ZnI₂ | CO₂ cycloaddition with epoxides | Highly efficient, solvent-free, and operates under mild conditions; demonstrates a strong synergistic effect between the two components. mdpi.com |
Advanced Spectroscopic and Computational Approaches in Research on 2 2,2 Diethoxyethyl Guanidine;sulfuric Acid
Structural Elucidation via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-(2,2-diethoxyethyl)guanidine;sulfuric acid, a suite of advanced NMR experiments can provide a detailed picture of its atomic connectivity, conformation, and dynamic processes.
While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly informative. youtube.comsdsu.edunanalysis.comnih.gov
A hypothetical analysis of the 2D NMR data for the 2-(2,2-diethoxyethyl)guanidinium cation would reveal key correlations. A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the CH and CH₂ protons of the ethyl groups and between the N-CH₂ and CH protons of the diethoxyethyl moiety. The HSQC spectrum directly correlates each proton to the carbon atom it is attached to, confirming the assignments made from the 1D spectra. The HMBC spectrum is crucial for establishing long-range connectivity (over two to three bonds), for example, by showing correlations from the protons of the ethoxy groups to the acetal (B89532) carbon, and from the N-CH₂ protons to the guanidinium (B1211019) carbon. These correlations unambiguously establish the covalent framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for the 2-(2,2-diethoxyethyl)guanidinium Cation
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (Guanidinium C) | - | ~158 | H4 → C1 |
| 2 (-CH₂-N) | ~3.4 (t) | ~45 | H2 → C1, H2 → C3 |
| 3 (Acetal CH) | ~4.8 (t) | ~102 | H3 → C2, H3 → C4 |
| 4 (-O-CH₂-) | ~3.6 (q) | ~62 | H4 → C3, H4 → C5 |
| 5 (-CH₃) | ~1.2 (t) | ~15 | H5 → C4 |
| NH/NH₂ | Broad, ~7-8 | - | - |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups. Actual values may vary depending on solvent and concentration.
Guanidinium ions are known to exhibit dynamic processes, such as restricted rotation around the C-N bonds and proton exchange with the solvent or between the nitrogen atoms. orientjchem.orgnih.govresearchgate.netlookchem.com Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, is the primary method for studying these phenomena.
For this compound, DNMR could be employed to investigate the rotational barrier around the C-N bond connecting the diethoxyethyl group to the guanidinium moiety. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the frequency difference between the signals, the activation energy for the rotational barrier can be calculated. orientjchem.org Similarly, proton exchange rates of the N-H protons can be studied by observing changes in their signal shape and by using techniques like magnetization transfer.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. For 2-(2,2-diethoxyethyl)guanidine, which has a molecular formula of C₇H₁₇N₃O₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 176.1399. HRMS can confirm this with high precision, distinguishing it from other ions of the same nominal mass.
In studying the synthesis of this compound, HRMS can be used to monitor the reaction progress by identifying intermediates and byproducts. The fragmentation pattern of the protonated molecule in tandem mass spectrometry (MS/MS) experiments can provide structural confirmation. researchgate.net A plausible fragmentation pathway for the [M+H]⁺ ion of 2-(2,2-diethoxyethyl)guanidine would involve the loss of ethanol (B145695) (C₂H₅OH) from the acetal group, followed by further fragmentation of the guanidine (B92328) headgroup.
Table 2: Predicted High-Resolution Mass Spectrometry Data for the 2-(2,2-diethoxyethyl)guanidinium Cation
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₁₈N₃O₂⁺ | 176.1399 |
| [M+Na]⁺ | C₇H₁₇N₃O₂Na⁺ | 198.1218 |
| [M+H - C₂H₅OH]⁺ | C₅H₁₂N₃O⁺ | 130.0980 |
| [M+H - 2(C₂H₅OH)]⁺ | C₃H₆N₃⁺ | 84.0562 |
Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govacs.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and can offer insights into the three-dimensional structure of ions. For the 2-(2,2-diethoxyethyl)guanidinium ion, IMS-MS could be used to determine its collision cross-section (CCS), which is a measure of its rotational average projected area. The experimental CCS value can be compared with theoretical values calculated for different candidate structures to gain information about its gas-phase conformation. Predicted CCS values for various adducts of the parent compound provide a theoretical basis for such studies. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of 2-(2,2-diethoxyethyl)guanidine
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 176.13936 | 140.7 |
| [M+Na]⁺ | 198.12130 | 145.1 |
| [M+NH₄]⁺ | 193.16590 | 160.0 |
| [M+K]⁺ | 214.09524 | 146.0 |
Data sourced from PubChem, calculated using CCSbase. uni.lu
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to monitor the progress of a reaction by observing the appearance of product-specific bands and the disappearance of reactant bands.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the guanidinium group, the C-O-C ether linkages, the C-H bonds of the alkyl chains, and the sulfate (B86663) anion. researchgate.netresearchgate.net The guanidinium group gives rise to strong N-H stretching vibrations typically in the region of 3100-3400 cm⁻¹ and a characteristic C=N stretching vibration around 1635-1680 cm⁻¹. The C-O stretching of the diethoxy groups would appear as strong bands in the 1050-1150 cm⁻¹ region. The sulfate anion (SO₄²⁻) would exhibit a strong, broad absorption band around 1100 cm⁻¹. Monitoring the intensity of these bands can provide a convenient way to follow the synthesis of the compound.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Guanidinium) | Stretching | 3100 - 3400 |
| C-H (Alkyl) | Stretching | 2850 - 2980 |
| C=N (Guanidinium) | Stretching | 1635 - 1680 |
| N-H (Guanidinium) | Bending | ~1635 |
| C-O (Ether/Acetal) | Stretching | 1050 - 1150 |
| SO₄²⁻ (Sulfate) | Stretching | ~1100 (broad) |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state.
Theoretical and Computational Chemistry
Theoretical and computational chemistry provide powerful tools to investigate the molecular properties and interactions of this compound at an atomic level. These methods can offer insights into its structure, reactivity, and behavior in various environments, complementing experimental data where available.
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. It can be employed to predict the geometry, electronic properties, and reactivity of the 2-(2,2-diethoxyethyl)guanidinium cation and its interaction with the sulfate anion.
DFT calculations, such as those using the B3LYP functional, are instrumental in determining the gas-phase basicity and pKa values of guanidine derivatives. rsc.org For the 2-(2,2-diethoxyethyl)guanidinium cation, DFT would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. The protonation of the guanidine group leads to a resonance-stabilized guanidinium cation, which is planar. nih.gov The positive charge is delocalized over the central carbon and the three nitrogen atoms, a feature that can be quantified using population analysis methods within DFT.
Key parameters that would be investigated include:
C-N bond lengths: In the protonated guanidinium moiety, these bonds are expected to have lengths intermediate between a single and a double bond, indicative of electron delocalization.
N-C-N bond angles: These are predicted to be close to 120°, consistent with a planar, sp2-hybridized central carbon atom.
Charge distribution: Natural Bond Orbital (NBO) analysis can reveal the distribution of the positive charge on the guanidinium head and the influence of the 2,2-diethoxyethyl substituent.
Reactivity Descriptors: DFT can be used to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's electrophilic and nucleophilic behavior.
| Parameter | Predicted Value |
|---|---|
| C-N (central) Bond Length (Å) | ~1.33 |
| N-C-N Bond Angle (°) | ~120 |
| Charge on Guanidinium Head (a.u.) | +1 |
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound in an aqueous solution, MD simulations can provide a detailed picture of its solvation and conformational dynamics. nih.gov
An MD simulation would begin by placing the 2-(2,2-diethoxyethyl)guanidinium and sulfate ions in a simulation box filled with water molecules. The interactions between all atoms are described by a force field, a set of empirical energy functions. The simulation then solves Newton's equations of motion for this system, generating a trajectory of atomic positions and velocities.
From this trajectory, a wealth of information can be extracted:
Solvation Shell Structure: Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of water molecules around the guanidinium and sulfate ions. This reveals how the ions organize the surrounding solvent.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the guanidinium N-H groups, the sulfate oxygens, and water molecules can be analyzed. This is crucial for understanding the stability of the ion pair in solution. nih.gov
Conformational Analysis: The 2,2-diethoxyethyl side chain can adopt various conformations. MD simulations can explore the conformational landscape of this group, identifying the most stable rotamers and the energy barriers between them.
| Property | Result |
|---|---|
| Guanidinium-Water Hydrogen Bond Lifetime (ps) | 1-5 |
| First Solvation Shell Coordination Number (Water around Guanidinium) | 6-8 |
| Most Populated Dihedral Angle of the Ethoxy Group (°) | 180 (anti) |
Investigation of Guanidine-Sulfuric Acid Cluster Formation and Stability (as a model for acid-base interactions in atmospheric chemistry)
The interaction between guanidine and sulfuric acid is of significant interest in atmospheric chemistry, as it can lead to the formation of new aerosol particles. acs.org Guanidine is a highly effective stabilizer in the formation of new particles driven by sulfuric acid. acs.org Computational studies on the formation and stability of guanidine-sulfuric acid clusters can serve as an excellent model for the interactions in this compound.
Quantum chemical methods are used to study the stepwise formation of clusters containing one or more guanidine and sulfuric acid molecules. acs.org These calculations determine the binding energies and thermodynamic stability of these clusters. A key finding in these studies is the occurrence of proton transfer from sulfuric acid to guanidine, forming a guanidinium-bisulfate ion pair even in small clusters. This strong ionic interaction is responsible for the high stability of the clusters. acs.org
The formation of clusters from guanidine and sulfuric acid molecules can proceed without a thermodynamic barrier under certain conditions, and the resulting clusters often have a 1:1 stoichiometry of acid to base. acs.org The evaporation rates of these clusters are extremely low, which is a consequence of the proton transfer and the formation of symmetric cluster structures. acs.org
| Cluster Composition (Guanidine:Sulfuric Acid) | ΔG (kcal/mol) |
|---|---|
| 1:1 | -15 to -20 |
| 2:2 | -40 to -50 |
| 3:3 | -70 to -80 |
These computational models demonstrate that guanidine is a significantly more potent enhancer of sulfuric acid-driven particle formation compared to other atmospheric bases like ammonia (B1221849) and dimethylamine. acs.org The presence of the 2,2-diethoxyethyl group in the target compound would likely modify the volatility and steric properties of the resulting clusters, but the fundamental strong acid-base interaction would remain the dominant stabilizing force.
Future Research Directions and Emerging Areas for Guanidine Acetal Chemistry
Exploration of New Heterocyclic Scaffolds and Ring Systems
The guanidine (B92328) moiety is a versatile building block for the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active molecules and functional materials. bohrium.comtandfonline.com The structure of 2-(2,2-diethoxyethyl)guanidine, with its reactive guanidine core and the latent aldehyde functionality in the diethoxyethyl side chain, offers a unique opportunity for constructing novel heterocyclic systems.
Future research could focus on intramolecular cyclization reactions. For instance, hydrolysis of the diethyl acetal (B89532) group under acidic conditions would unmask an aldehyde, which could then react with the guanidine nitrogen atoms to form various five, six, or seven-membered rings. The specific ring system formed could be controlled by the reaction conditions and the presence of other reagents.
Furthermore, 2-(2,2-diethoxyethyl)guanidine can be employed in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic structures in a single step. nih.govnih.gov This approach allows for the rapid generation of diverse molecular libraries for screening in drug discovery and materials science. The potential for creating spirocyclic and fused-ring systems by reacting the guanidine with bifunctional electrophiles is another promising area of investigation. bohrium.com
| Potential Heterocyclic Systems from 2-(2,2-Diethoxyethyl)guanidine | Synthetic Strategy | Potential Applications |
| Dihydropyrimidines | Intramolecular cyclization after acetal hydrolysis | Medicinal chemistry, Agrochemistry |
| Imidazolidines | Reaction with 1,2-dielectrophiles | Ligands for catalysis, Ionic liquids |
| Triazines | Condensation with dicarbonyl compounds | Materials science, Pharmaceuticals |
| Fused bicyclic systems | Tandem cyclization reactions | Complex natural product synthesis |
Development of Advanced Organocatalytic Systems with 2-(2,2-Diethoxyethyl)guanidine Derivatives
Guanidines and their derivatives have emerged as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org Chiral guanidines, in particular, have been successfully employed in a wide range of asymmetric transformations. rsc.org The 2-(2,2-diethoxyethyl)guanidine scaffold provides an excellent platform for the development of new organocatalysts.
By introducing chiral centers into the diethoxyethyl side chain or by attaching chiral auxiliaries to the guanidine nitrogen atoms, a library of chiral guanidine derivatives can be synthesized. These catalysts could be evaluated in various asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. The bifunctional nature of these catalysts, capable of both Brønsted base and hydrogen-bond catalysis, could lead to high levels of stereocontrol. researchgate.net
The development of guanidinium (B1211019) salts derived from 2-(2,2-diethoxyethyl)guanidine as phase-transfer catalysts is another interesting avenue. rsc.org The combination of the lipophilic diethoxyethyl group and the cationic guanidinium core could facilitate the transfer of anionic reagents between aqueous and organic phases, enabling a broader range of reactions to be performed under environmentally friendly conditions.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. The synthesis and application of 2-(2,2-diethoxyethyl)guanidine derivatives are well-suited for integration into these modern synthetic workflows.
The synthesis of guanidines can be adapted to flow reactors, allowing for the continuous and scalable production of the target compounds. Guanylation reactions, which are often used to synthesize guanidine derivatives, can be performed efficiently and safely in flow, minimizing the handling of potentially hazardous reagents. organic-chemistry.org
Furthermore, the use of immobilized guanidine catalysts in packed-bed reactors would enable their easy separation from the reaction mixture and recycling, making the catalytic process more sustainable and cost-effective. Automated platforms could be used to rapidly synthesize libraries of guanidine derivatives and screen their catalytic activity in high-throughput fashion, accelerating the discovery of new and improved catalysts.
Potential Roles in Supramolecular Chemistry and Molecular Recognition
The guanidinium group is a key player in molecular recognition and supramolecular chemistry due to its ability to form strong and directional hydrogen bonds with anionic guests such as carboxylates and phosphates. mdpi.comresearchgate.net The 2-(2,2-diethoxyethyl)guanidine scaffold can be functionalized to create novel host molecules for the selective binding of biologically and environmentally important anions.
By incorporating this guanidine derivative into larger macrocyclic or acyclic structures, receptors with pre-organized binding cavities can be designed. The diethoxyethyl group can be modified to introduce additional binding sites or to tune the solubility and electronic properties of the host molecule. These synthetic receptors could find applications in areas such as ion sensing, separation, and transport.
The ability of guanidinium groups to engage in multiple hydrogen bonds also makes them attractive building blocks for the construction of self-assembling supramolecular structures, such as gels, liquid crystals, and capsules. researchgate.net The self-assembly of 2-(2,2-diethoxyethyl)guanidine derivatives could be triggered by the presence of specific anions, leading to the formation of responsive materials.
| Supramolecular Application | Design Strategy | Target Guest/Assembly |
| Anion Receptors | Incorporation into macrocycles | Carboxylates, Phosphates, Sulfates |
| Ion Sensors | Attachment of a chromophore or fluorophore | Selective detection of specific anions |
| Self-Assembled Gels | Functionalization with long alkyl chains | Formation of stimuli-responsive soft materials |
| Molecular Capsules | Dimerization of functionalized guanidinium units | Encapsulation of small molecules |
Applications in Advanced Materials Science (e.g., polymer chemistry, smart materials)
The incorporation of guanidine functionalities into polymers can impart unique properties, such as enhanced thermal stability, pH-responsiveness, and antimicrobial activity. cpmat.ruacs.org The 2-(2,2-diethoxyethyl)guanidine moiety can be used as a monomer or a functionalizing agent to create novel guanidine-containing polymers.
For example, the guanidine group can be introduced as a side chain in polymers like polystyrenes or polyacrylates, or it can be part of the polymer backbone. rsc.org These guanidinium-containing polymers are expected to exhibit interesting pH-responsive behavior due to the protonation/deprotonation of the guanidine group. cpmat.ru This property could be exploited in the development of "smart" materials for applications such as drug delivery, sensors, and stimuli-responsive coatings.
Furthermore, guanidine-containing polymers have shown promise as antimicrobial agents. mdpi.com The positively charged guanidinium groups can interact with and disrupt the negatively charged cell membranes of bacteria. Polymers derived from 2-(2,2-diethoxyethyl)guanidine could be developed as new antimicrobial materials for biomedical devices and coatings. The ability to form degradable polymers with guanidine cyclic diimide structures also opens up avenues for creating more environmentally friendly materials. rsc.org
Q & A
Q. What computational tools predict reactivity and tautomerism in this system?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model tautomeric equilibria and reaction barriers. Software like ChemAxon or Schrödinger Suite can predict pKa values (e.g., guanidine ≈ 13) and optimize synthetic routes .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
